Qth6J22wnc
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Overview
Description
The compound 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- (Qth6J22wnc) is an organic compound with the molecular formula C16H26O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- typically involves the reaction of furandione with 1-dodecene under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the addition of the dodecenyl group to the furandione ring. The reaction conditions include:
Temperature: Typically around 80-100°C
Solvent: Commonly used solvents include toluene or dichloromethane
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of furandione and 1-dodecene into the reactor
Catalyst Addition: Continuous addition of the catalyst to maintain the reaction rate
Temperature Control: Maintaining the reaction temperature using heat exchangers
Product Isolation: Separation of the product from the reaction mixture using distillation or crystallization techniques
Chemical Reactions Analysis
Types of Reactions
2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions where the dodecenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are used under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furandione derivatives.
Scientific Research Applications
2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and resins due to its unique chemical structure.
Mechanism of Action
The mechanism by which 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandione: A simpler derivative without the dodecenyl group.
3-(1-Decenyl)dihydro-2,5-furandione: A similar compound with a shorter aliphatic chain.
Uniqueness
2,5-Furandione, 3-(1-dodecenyl)dihydro-, (Z)- is unique due to its long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where longer aliphatic chains are beneficial .
Properties
CAS No. |
119295-59-9 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-[(Z)-dodec-1-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11- |
InChI Key |
WVRNUXJQQFPNMN-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCCCC/C=C\C1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
Origin of Product |
United States |
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